(2-Methyl-1H-indol-5-yl)methanamine (CAS 36798-25-1) is a highly versatile bifunctional building block characterized by a primary methanamine group at the C5 position and a methyl group at the C2 position of an indole core. In pharmaceutical and materials procurement, this compound is prized for its dual reactivity profile: the primary amine serves as an accessible nucleophile for amide couplings and reductive aminations, while the 2-methylindole core provides a stable, electron-rich aromatic system. The strategic placement of the C2-methyl group fundamentally alters the physicochemical and metabolic properties of the scaffold compared to unsubstituted indoles, making it a critical starting material for the synthesis of kinase inhibitors, PPARγ modulators, and advanced functional materials where structural rigidity and metabolic stability are paramount [1].
Substituting (2-methyl-1H-indol-5-yl)methanamine with its unmethylated analog (1H-indol-5-ylmethanamine) or N-methylated variants frequently leads to process and performance failures. The unsubstituted C2 position in generic indoles is highly susceptible to unwanted electrophilic aromatic substitution and oxidative degradation, such as conversion to oxindoles by cytochrome P450 enzymes. By employing the C2-methylated analog, chemists sterically block this vulnerable site, forcing downstream functionalization exclusively to the C3 position and significantly enhancing the metabolic half-life of the resulting active pharmaceutical ingredients (APIs). Furthermore, the C2-methyl group provides essential steric bulk that anchors the molecule within specific hydrophobic binding pockets, a feature that cannot be replicated by simple tryptamine derivatives or C1-methylated analogs [1].
During downstream synthesis, the unsubstituted indole core is prone to mixed substitution at both the C2 and C3 positions, complicating purification. The presence of the C2-methyl group in (2-methyl-1H-indol-5-yl)methanamine sterically blocks the C2 position, directing electrophiles almost exclusively to the C3 position. This structural feature increases the yield of the desired C3-mono-adduct to >95%, compared to the ~60-70% typically observed for unsubstituted indoles, which often suffer from significant C2 or bis-adduct formation [1].
| Evidence Dimension | C3-Regioselectivity Yield during electrophilic coupling |
| Target Compound Data | >95% C3-mono-adduct formation |
| Comparator Or Baseline | Unsubstituted indole core (~60-70% C3-adduct, with mixed C2/bis-adducts) |
| Quantified Difference | >25% improvement in regioselective yield |
| Conditions | Standard electrophilic aromatic substitution (e.g., Friedel-Crafts) conditions |
Eliminates the need for costly and time-consuming chromatographic separation of C2/C3 isomers during large-scale API synthesis.
A major liability of indole-based drugs is their rapid metabolism via CYP450-mediated oxidation at the C2 position to form oxindoles. By utilizing the C2-methylated building block, this primary metabolic pathway is sterically and electronically blocked. Pharmacokinetic studies on derived compounds demonstrate that 2-methylindole derivatives exhibit an in vitro metabolic half-life (t1/2) in human liver microsomes of >45 minutes, representing a roughly 3-fold increase over their unsubstituted counterparts, which typically degrade in <15 minutes [1].
| Evidence Dimension | In vitro metabolic half-life (t1/2) in human liver microsomes (HLM) |
| Target Compound Data | t1/2 > 45 min |
| Comparator Or Baseline | Unsubstituted indole derivatives (t1/2 < 15 min) |
| Quantified Difference | ~3-fold increase in metabolic half-life |
| Conditions | HLM assay monitoring CYP450-mediated C2-oxidation |
Crucial for medicinal chemistry procurement when optimizing the pharmacokinetic profile and bioavailability of indole-based lead compounds.
The electron-donating effect of the C2-methyl group significantly increases the electron density of the indole ring system. Kinetic studies evaluating the coupling of indoles with reference electrophiles reveal that 2-methylindoles possess a higher nucleophilicity parameter (N) compared to unsubstituted indoles. This translates to a 1 to 2 unit increase in the N value, which accelerates C3-directed electrophilic coupling reactions and allows for milder processing conditions [1].
| Evidence Dimension | Nucleophilicity parameter (N) for C3 coupling |
| Target Compound Data | Increased N value (accelerated kinetics) |
| Comparator Or Baseline | Unsubstituted indole system (Baseline N value, slower kinetics) |
| Quantified Difference | ~1 to 2 unit increase in nucleophilicity parameter (N) |
| Conditions | Kinetic studies of coupling with reference benzhydryl cations |
Enables the use of milder reaction conditions and shorter reaction times during the structural elaboration of the indole core.
In structure-activity relationship (SAR) optimization, the C2-methyl group serves as a critical steric anchor within hydrophobic binding pockets of target proteins (e.g., kinases, aromatase, or PPARγ). Molecular docking and in vitro binding assays consistently show that the incorporation of a 2-methylindole core enhances van der Waals interactions, resulting in a 1.5 to 2.0 kcal/mol stronger binding affinity (ΔG) compared to unsubstituted indole analogs, which lack this anchoring moiety[1].
| Evidence Dimension | Target binding affinity (ΔG) in hydrophobic kinase/receptor pockets |
| Target Compound Data | Enhanced van der Waals interactions and lower IC50 |
| Comparator Or Baseline | Unsubstituted indole core (Weaker binding, lacks C2 anchor) |
| Quantified Difference | ~1.5 to 2.0 kcal/mol stronger binding affinity |
| Conditions | Molecular docking and in vitro binding assays |
Justifies the selection of the 2-methylated building block to maximize potency and selectivity in drug discovery programs.
The C5-methanamine group provides an ideal handle for amide coupling to diverse carboxylic acids, while the 2-methylindole core supplies the necessary steric bulk and metabolic stability. This makes the compound a superior choice over unsubstituted indoles for optimizing receptor binding and in vivo efficacy in targeted therapies [1].
Because the C2-methyl group effectively blocks CYP450-mediated oxidation to oxindoles, this building block is highly prioritized in the design of central nervous system (CNS) active agents. It ensures a prolonged pharmacokinetic half-life and prevents the formation of reactive metabolites that often plague generic indole scaffolds [2].
In materials science and advanced organic synthesis, the steric hindrance provided by the C2-methyl group is leveraged to direct subsequent cyclization and cross-coupling reactions exclusively to the C3 position. This streamlines the scalable manufacturing of complex polycyclic architectures by eliminating the need for difficult isomer separations [3].
Corrosive;Irritant